molecular formula C29H22N2O2 B4818542 2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole

2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole

Cat. No.: B4818542
M. Wt: 430.5 g/mol
InChI Key: GHSOGPYUELXNOB-UHFFFAOYSA-N
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Description

2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method provides good yields and allows for the recyclability of the catalyst.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and selectivity. These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Scientific Research Applications

2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique structure, which allows for a broad substrate scope and functionalization. This makes it a versatile compound in synthetic organic chemistry and drug discovery .

Properties

IUPAC Name

2-benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2/c1-3-7-20(8-4-1)18-28-30-24-13-11-22(16-26(24)32-28)15-23-12-14-25-27(17-23)33-29(31-25)19-21-9-5-2-6-10-21/h1-14,16-17H,15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSOGPYUELXNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(O5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole
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2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole
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2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole
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2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole
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2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole
Reactant of Route 6
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2-Benzyl-6-[(2-benzyl-1,3-benzoxazol-6-yl)methyl]-1,3-benzoxazole

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